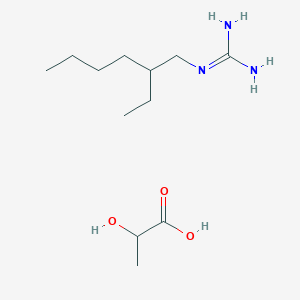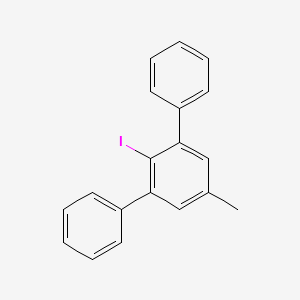
Glycyl-L-prolyl-L-leucylglycyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-prolyl-L-leucylglycyl-L-valine: is a peptide compound composed of the amino acids glycine, proline, leucine, and valine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-prolyl-L-leucylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.
Coupling: The activated amino acid is coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods: In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or solution-phase synthesis. Automation and optimization of reaction conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though Glycyl-L-prolyl-L-leucylglycyl-L-valine does not contain these amino acids.
Reduction: Reduction reactions can be used to modify disulfide bonds in peptides, but this is not applicable to this compound.
Substitution: Peptides can undergo substitution reactions, such as the replacement of protecting groups during synthesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting group reagents like Fmoc or Boc.
Major Products: The primary product of these reactions is the modified peptide, with changes depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Glycyl-L-prolyl-L-leucylglycyl-L-valine is used as a model compound in peptide synthesis studies to optimize reaction conditions and yields.
Biology:
Protein-Protein Interactions: Peptides like this compound are used to study protein-protein interactions and to develop peptide-based inhibitors or activators.
Medicine:
Drug Development: Peptides are explored for their potential as therapeutic agents due to their specificity and low toxicity. This compound may be investigated for its biological activity and potential therapeutic applications.
Industry:
Biotechnology: Peptides are used in various biotechnological applications, including as components in biosensors and as substrates for enzyme assays.
Mecanismo De Acción
The mechanism of action of Glycyl-L-prolyl-L-leucylglycyl-L-valine would depend on its specific biological activity, which may involve interactions with enzymes, receptors, or other proteins. Peptides can modulate biological pathways by binding to their targets and altering their activity. The exact molecular targets and pathways would require experimental validation.
Comparación Con Compuestos Similares
Glycyl-L-prolyl-L-glutamate: Another peptide with potential neuroprotective properties.
Cyclo(L-leucyl-L-prolyl): A cyclic dipeptide with antifungal activity.
Uniqueness: Glycyl-L-prolyl-L-leucylglycyl-L-valine is unique in its specific sequence and potential biological activities. Its combination of amino acids may confer distinct properties compared to other peptides, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
660857-60-3 |
|---|---|
Fórmula molecular |
C20H35N5O6 |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H35N5O6/c1-11(2)8-13(23-19(29)14-6-5-7-25(14)16(27)9-21)18(28)22-10-15(26)24-17(12(3)4)20(30)31/h11-14,17H,5-10,21H2,1-4H3,(H,22,28)(H,23,29)(H,24,26)(H,30,31)/t13-,14-,17-/m0/s1 |
Clave InChI |
QPUQFUKWLQUBQJ-ZQIUZPCESA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)-](/img/structure/B12524773.png)
![Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate](/img/structure/B12524795.png)
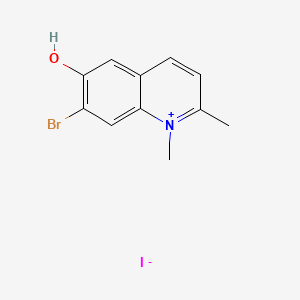
![2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12524805.png)
![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)
![Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12524824.png)

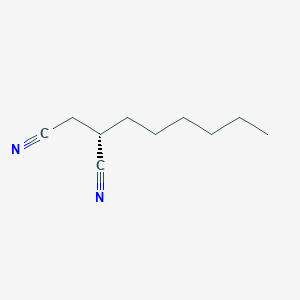
![1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol](/img/structure/B12524835.png)
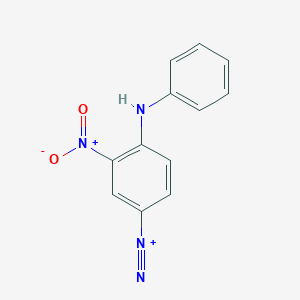
![2,3,5-Trimethylbicyclo[2.2.1]heptane](/img/structure/B12524841.png)
![2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene](/img/structure/B12524842.png)
